7-Bromo-1-iodoisoquinoline
Overview
Description
7-Bromo-1-iodoisoquinoline is a chemical compound with the molecular formula C9H5BrIN . It has an average mass of 333.951 Da and a monoisotopic mass of 332.864990 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine nucleus . The bromine and iodine atoms are attached to the carbon atoms at the 7th and 1st positions, respectively .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. The compound has an average mass of 333.951 Da and a monoisotopic mass of 332.864990 Da .Scientific Research Applications
Photoremovable Protecting Groups
- 7-Bromo-1-iodoisoquinoline and its derivatives, like 8-Bromo-7-hydroxyquinoline, have been explored as photoremovable protecting groups for physiological studies. They are used to regulate the action of biological effectors in cell and tissue culture with light, especially two-photon excitation (2PE) (Zhu et al., 2006).
Synthesis of Biologically Active Compounds
- Compounds like 7-Bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid have been synthesized starting from bromo and iodo anilines, indicating the use of bromo-iodoisoquinolines in the synthesis of potentially active biological compounds (Dumont & Slegers, 2010).
Intermediate in Drug Synthesis
- Bromo-iodoquinolines, such as 6-bromo-4-iodoquinoline, serve as important intermediates in the synthesis of various biologically active compounds, including pharmaceutical drugs like GSK2126458 (Wang et al., 2015).
Spectroscopic Characterization
- Studies involving vibrational spectroscopic investigations and ab initio and DFT studies on bromo-chloro-hydroxyquinolines like 7-bromo-5-chloro-8-hydroxyquinoline contribute to the understanding of the molecular structure and characteristics of bromo-iodoisoquinoline derivatives (Arjunan et al., 2009).
Potential Anticancer Agents
- Halogenated noscapine analogs, including bromo-analogs, have shown potential as microtubule-interfering agents that perturb mitosis in cancer cells, leading to cell death. This implies the potential therapeutic application of bromo-iodoisoquinoline derivatives in cancer treatment (Aneja et al., 2006).
Properties
IUPAC Name |
7-bromo-1-iodoisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrIN/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWAPSPEYMXTKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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